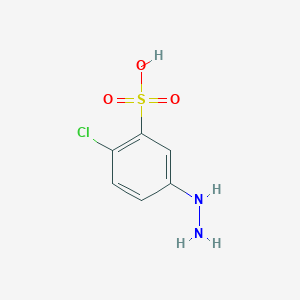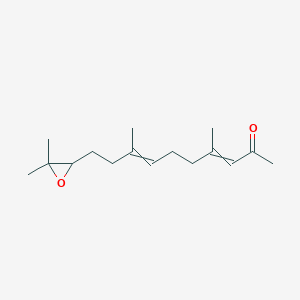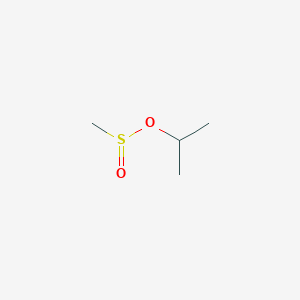
Methanesulfinic acid, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfinic acid, 1-methylethyl ester, also known as isopropyl methanesulfonate, is an organosulfur compound with the molecular formula C₄H₁₀O₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the sulfonate esters family, which are known for their reactivity and utility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanesulfinic acid, 1-methylethyl ester can be synthesized through the esterification of methanesulfonic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3SO3H+CH3CH(OH)CH3→CH3SO3CH3CH3CH3+H2O
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process, where methanesulfonic acid and isopropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form methanesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Methanesulfonic acid.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanesulfinic acid, 1-methylethyl ester is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: It is used in studies involving the modification of biomolecules.
Medicine: Research into its potential as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which methanesulfinic acid, 1-methylethyl ester exerts its effects involves the formation of sulfonate esters through nucleophilic substitution. The sulfonate group acts as a leaving group, allowing the ester to react with nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state and lowers the activation energy .
Comparación Con Compuestos Similares
- Methanesulfonic acid, ethyl ester
- Methanesulfonic acid, methyl ester
- Methanesulfonic acid, butyl ester
Comparison: Methanesulfinic acid, 1-methylethyl ester is unique due to its isopropyl group, which provides different steric and electronic properties compared to other sulfonate esters. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can provide steric hindrance, making certain nucleophilic substitutions more selective .
Propiedades
Número CAS |
52693-40-0 |
|---|---|
Fórmula molecular |
C4H10O2S |
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
propan-2-yl methanesulfinate |
InChI |
InChI=1S/C4H10O2S/c1-4(2)6-7(3)5/h4H,1-3H3 |
Clave InChI |
GPUPXIYBWSWYSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


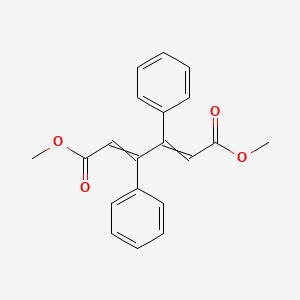
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)
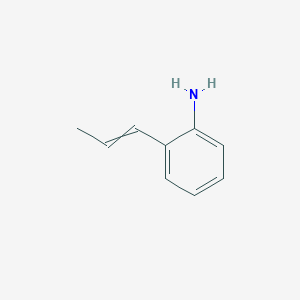
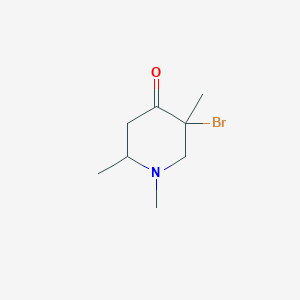
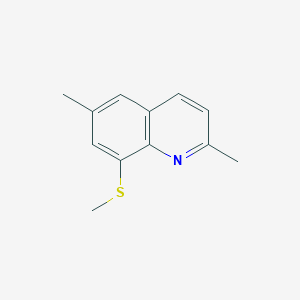
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
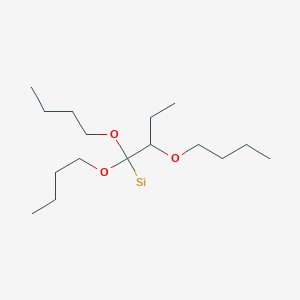
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
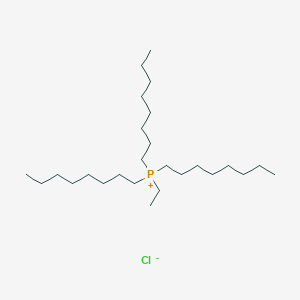
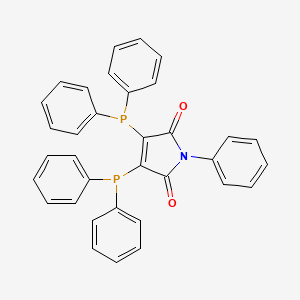
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
